molecular formula C6H5ClN2O3 B019034 2-Amino-4-chloro-6-nitrophenol CAS No. 6358-08-3

2-Amino-4-chloro-6-nitrophenol

Cat. No.: B019034
CAS No.: 6358-08-3
M. Wt: 188.57 g/mol
InChI Key: MHAFRUMLQZZSIN-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-nitrophenol is an aromatic compound with the molecular formula C6H5ClN2O3. It is characterized by the presence of amino, chloro, and nitro functional groups attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-6-nitrophenol typically involves the nitration of 2-Amino-4-chlorophenol. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-chloro-6-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the formulation of hair dyes and other cosmetic products.

Comparison with Similar Compounds

  • 2-Amino-6-chloro-4-nitrophenol
  • 4-Amino-2-nitrophenol
  • 4-Chloro-2-nitrophenol

Comparison:

Properties

IUPAC Name

2-amino-4-chloro-6-nitrophenol
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InChI

InChI=1S/C6H5ClN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MHAFRUMLQZZSIN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Cl
Source PubChem
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Molecular Formula

C6H5ClN2O3
Record name 2-AMINO-4-CHLORO-6-NITROPHENOL
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DSSTOX Substance ID

DTXSID3074868
Record name 2-Amino-4-chloro-6-nitrophenol
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Molecular Weight

188.57 g/mol
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Physical Description

2-amino-4-chloro-6-nitrophenol appears as a solid. (NTP, 1992)
Record name 2-AMINO-4-CHLORO-6-NITROPHENOL
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CAS No.

6358-08-3
Record name 2-AMINO-4-CHLORO-6-NITROPHENOL
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Record name 2-amino-4-chloro-6-nitrophenol
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Melting Point

306 °F (NTP, 1992)
Record name 2-AMINO-4-CHLORO-6-NITROPHENOL
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Synthesis routes and methods

Procedure details

230.6 g (1 mole) of N-(5-chloro-2-hydroxy-3-nitrophenyl)acetamide prepared according to Example 1b was suspended in a mixture of 950 ml of water and 100 ml of 2-propanol under a mild nitrogen purge. 345 ml of 36% w/w hydrochloric acid was added followed by 25 ml of water. The mixture was heated to reflux in about 30° C., while vigorously stirring and refluxed for 2 hours. The mixture was cooled to 0-5° C. in about one hour and stirred for an additional hour at 0-5° C. The solid was filtered off, washed twice with 250 ml of water, and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry. Yield about 91%.
Quantity
230.6 g
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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